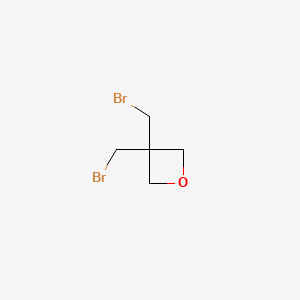

3,3-Bis(bromomethyl)oxetane

描述

Significance and Research Trajectory of Oxetane (B1205548) Derivatives

Oxetanes, four-membered heterocyclic ether compounds, have garnered considerable attention in various fields of chemistry due to their unique structural and reactive properties. researchgate.net The inherent ring strain of the oxetane ring, while less than that of three-membered epoxides, renders them susceptible to ring-opening reactions, providing a versatile platform for the synthesis of a wide array of functionalized molecules. researchgate.net This reactivity, coupled with the stability of the ether linkage, has made oxetane derivatives valuable intermediates in organic synthesis and medicinal chemistry. researchgate.netacs.org

The research trajectory of oxetane derivatives has evolved significantly since their initial synthesis. researchgate.net Initially explored for their fundamental chemical reactivity, their applications have expanded into materials science and polymer chemistry. researchgate.netrsc.org A key area of interest is their use as monomers in cationic ring-opening polymerization (CROP). rsc.org This process allows for the creation of polyethers with diverse and tunable properties. acs.orgnih.gov The resulting polymers often exhibit desirable characteristics such as good thermal stability and chemical resistance. rsc.org

In medicinal chemistry, the incorporation of the oxetane motif into drug candidates has been shown to improve physicochemical properties. acs.orgacs.org For instance, substituting a gem-dimethyl group with a 3,3-disubstituted oxetane can enhance aqueous solubility and metabolic stability without significantly increasing lipophilicity. acs.org The oxetane ring can also act as a hydrogen bond acceptor, influencing the conformational rigidity and biological activity of a molecule, as famously demonstrated in the structure of the anticancer drug paclitaxel (B517696) (Taxol). acs.org The growing interest in oxetane chemistry is further evidenced by the continuous development of novel synthetic methodologies to access functionalized oxetane building blocks. nih.gov

Rationale for Research Focus on 3,3-Bis(bromomethyl)oxetane

The specific focus on this compound (BBrMO) in academic research stems from its distinctive molecular architecture and its utility as a versatile building block, particularly in polymer and energetic materials chemistry. The presence of two reactive bromomethyl groups attached to a central quaternary carbon within the strained oxetane ring makes it a highly functional monomer.

A primary application of BBrMO is as a precursor in the synthesis of energetic polymers. researchgate.net The bromo- groups can be readily substituted with azido- groups to form 3,3-Bis(azidomethyl)oxetane (B8295959) (BAMO). wikipedia.orgwikipedia.org BAMO is a key monomer used in the formulation of energetic propellant binders and plasticizers. wikipedia.org The subsequent polymerization of BAMO, often in conjunction with other energetic monomers, leads to the formation of energetic thermoplastic elastomers (ETPEs). researchgate.net These polymers are crucial components in rocket propellants and other energetic formulations. researchgate.net

The polymerization of BBrMO itself, typically through cationic ring-opening polymerization, yields poly(this compound) (PBBrMO). researchgate.net This halogenated prepolymer serves as a versatile intermediate that can be chemically modified. For example, the azidation of PBBrMO is an alternative route to obtaining poly(3,3-bis(azidomethyl)oxetane) (PBAMO), avoiding the direct handling of the potentially sensitive BAMO monomer. researchgate.net

Furthermore, BBrMO is utilized in the synthesis of copolymers with other cyclic ethers, such as tetrahydrofuran, to tailor the properties of the resulting energetic binders. researchgate.net The ability to precisely control the polymer architecture and functionality through the use of well-defined monomers like BBrMO is a significant driver of the research in this area. The resulting polymers can be characterized for their molecular weight, functionality, and thermal properties to optimize their performance in specific applications. researchgate.net

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 2402-83-7 |

| Molecular Formula | C₅H₈Br₂O |

| Molecular Weight | 243.92 g/mol |

| Appearance | Solid |

| InChI Key | QOPMHMFIIMJWET-UHFFFAOYSA-N |

| SMILES String | BrCC1(CBr)COC1 |

| Source: sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3-bis(bromomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPMHMFIIMJWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062383 | |

| Record name | Oxetane, 3,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-83-7 | |

| Record name | 3,3-Bis(bromomethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Bis(bromomethyl)oxetane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2402-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxetane, 3,3-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxetane, 3,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Bis(bromomethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Bis(bromomethyl)oxetane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QL52ZX4WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Pathways and Mechanistic Investigations of 3,3 Bis Bromomethyl Oxetane

Nucleophilic Substitution Reactions of Bromomethyl Groups

The presence of two primary bromomethyl groups makes 3,3-bis(bromomethyl)oxetane highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups. cymitquimica.com

Formation of Azidomethyl Derivatives

A significant application of this compound is in the synthesis of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), an energetic monomer used in propellants and plasticizers. wiley.comwikipedia.org This transformation is typically achieved through a nucleophilic substitution reaction with sodium azide (B81097). wikipedia.org To facilitate this reaction in a heterogeneous system, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide is often employed. wikipedia.orggoogle.com The reaction of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) with aqueous sodium azide shows no reaction after three hours at reflux without a catalyst. However, in the presence of 10 mole-% of tetra-n-butylammonium bromide, the reaction is 95% complete within the same timeframe. google.com

The synthesis can also be carried out using potassium tert-butylate in dry dioxane. prepchem.com The resulting BAMO can then be used in subsequent polymerization reactions. google.com

Table 1: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO)

| Starting Material | Reagents | Solvent | Catalyst | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Sodium Azide | Alkaline Solution | Tetrabutylammonium Bromide | - | 3,3-Bis(azidomethyl)oxetane | wikipedia.org |

| 3,3-Bis(chloromethyl)oxetane | Sodium Azide | Refluxing Water | Tetra-n-butylammonium Bromide | 3 hours | 3,3-Bis(azidomethyl)oxetane | google.com |

Alkylation Reactions with Sulfur-Containing Nucleophiles (e.g., Cysteine Residues)

The electrophilic nature of the bromomethyl groups allows for facile reaction with sulfur-containing nucleophiles. A notable application is the site-selective bis-alkylation of cysteine residues in peptides and proteins. nih.govcam.ac.uk This method can be used to staple native peptides and proteins, enhancing their stability and activity. nih.govcam.ac.uk The reaction proceeds under mild and biocompatible conditions, often in the presence of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to cleave disulfide bonds and expose the cysteine sulfhydryl groups for alkylation. nih.gov This strategy has been successfully applied to various biologically relevant molecules, including somatostatin (B550006) and antibodies. nih.govcam.ac.uk

In one study, the reaction of this compound with thioredoxin, a protein with a solvent-exposed disulfide bond, was carried out in sodium phosphate (B84403) buffer at pH 8.5 with TCEP, achieving complete conversion after 24 hours at 37°C. cam.ac.uk This demonstrates the potential for creating stable, structurally constrained proteins. nih.govcam.ac.uk

Substitutions Leading to Spirocyclic Structures

This compound is a key precursor in the synthesis of various spirocyclic compounds, which are of interest in medicinal chemistry. researchgate.netacs.org These reactions involve the double nucleophilic substitution of both bromomethyl groups by a single binucleophilic reagent, leading to the formation of a new ring fused at the C3 position of the oxetane (B1205548).

For instance, reaction with primary amines or anilines can lead to the formation of 2-oxa-6-azaspiro[3.3]heptane derivatives. researchgate.netethz.ch A protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, an intermediate for a tuberculosis drug candidate, involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with this compound. researchgate.netacs.org This reaction has been optimized for large-scale synthesis. researchgate.net Similarly, reaction with sodium sulfide (B99878) can be used to synthesize 1,6-thiazaspiro[3.3]heptane, a sulfur-containing spirocycle. researchgate.netnih.gov The condensation with amidines and guanidines can also yield spirocyclic tetrahydropyrimidines. cdnsciencepub.com

Table 2: Synthesis of Spirocyclic Compounds from this compound

| Nucleophile | Base/Conditions | Product | Reference |

|---|---|---|---|

| 2-Fluoro-4-nitroaniline | Sodium Hydroxide | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | researchgate.netacs.org |

| Benzylamine | DBU | N-Benzyl-2-oxa-6-azaspiro[3.3]heptane | thieme-connect.com |

| p-Toluenesulfonamide | DBU | N-Tosyl-2-oxa-6-azaspiro[3.3]heptane | thieme.de |

Other Nucleophilic Displacements for Functionalization

Beyond the formation of azides and spirocycles, the bromomethyl groups can be displaced by a variety of other nucleophiles to introduce different functionalities. cymitquimica.com For example, reaction with benzoic acid followed by hydrolysis can yield the corresponding alcohol, which can be further oxidized to a carboxylic acid. chemrxiv.org These functionalized oxetanes are valuable intermediates for further chemical transformations. cymitquimica.comchemrxiv.org

Oxetane Ring-Opening Reactions

The strained four-membered oxetane ring is susceptible to ring-opening reactions, particularly under cationic conditions, leading to polymerization. mdpi.com

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) of oxetane monomers is a common method to produce polyethers. mdpi.comnih.gov For this compound and its derivatives, this process is typically initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), often in the presence of a co-initiator like a diol (e.g., 1,4-butanediol). tandfonline.comresearchgate.netscielo.br

The polymerization can proceed through two main mechanisms: the activated monomer (AM) mechanism and the activated chain end (ACE) mechanism. scielo.br

Activated Monomer (AM) Mechanism: This involves the protonation or activation of the monomer by the catalyst, which is then attacked by the hydroxyl groups of the initiator or the growing polymer chains. scielo.brfraunhofer.de To favor the AM mechanism and limit the formation of cyclic oligomers, a low monomer concentration is typically maintained by slow addition of the monomers. fraunhofer.de

Activated Chain End (ACE) Mechanism: In this mechanism, the growing chain end carries the cationic charge and adds to a monomer molecule. mdpi.com

In practice, the polymerization of oxetanes often involves a combination of both mechanisms. researchgate.net The polymerization of this compound, often in copolymerization with other cyclic ethers like epichlorohydrin (B41342), yields halogenated polymers. researchgate.netfraunhofer.de These polymers can then undergo subsequent nucleophilic substitution, for example with sodium azide, to produce energetic polymers like poly(BAMO). researchgate.netresearchgate.net

Nucleophile-Induced Ring Opening to Form Larger Structures

The reaction of this compound with nucleophiles can lead to the formation of larger and more complex molecular architectures through ring-opening polymerization or by serving as a building block in the synthesis of spirocyclic compounds.

Cationic ring-opening polymerization of oxetanes, including those with bromomethyl substituents, is a well-established method for producing polyethers. core.ac.uk While specific studies focusing solely on the nucleophile-induced ring-opening polymerization of BBMO to form larger linear or cross-linked polymers are not extensively detailed in the provided results, the general reactivity of the oxetane ring suggests this pathway is highly plausible. The process would typically be initiated by a cationic species, leading to the opening of the oxetane ring and subsequent propagation by attacking other monomer units. The presence of two bromomethyl groups could also lead to cross-linking, resulting in a complex polymer network.

A significant application of BBMO is in the synthesis of spirocyclic compounds, where it reacts with dinucleophiles. For instance, the reaction of BBMO with primary amines can lead to the formation of 2-oxa-6-azaspiro[3.3]heptane derivatives. thieme-connect.comthieme.de This reaction involves a double nucleophilic substitution where the amine first displaces one bromide, followed by an intramolecular cyclization where the secondary amine attacks the second bromomethyl group, forming the spirocyclic structure. The reaction conditions, such as the base and solvent used, can significantly influence the yield and selectivity of the desired spirocyclic product. thieme-connect.comthieme.de For example, DBU has been shown to be an effective base for this transformation. thieme-connect.comthieme.de

The synthesis of spirocyclic oxetane-fused benzimidazoles has also been described, starting from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol, a precursor to BBMO. mdpi.com Furthermore, BBMO is a key intermediate in the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a starting material for a tuberculosis drug candidate, through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline. researchgate.net

The following table summarizes the synthesis of various spirocyclic compounds using this compound and its precursors.

| Reactant | Nucleophile/Reagent | Product | Reference |

| This compound | Benzylamine | N-benzyl-2-oxa-6-azaspiro[3.3]heptane | thieme-connect.com |

| This compound | 2-Fluoro-4-nitroaniline | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | researchgate.net |

| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol | p-Tosylamide | Oxalate salt of 2-oxa-6-azaspiro[3.3]heptane | mdpi.com |

| This compound | Various primary amines | 2-Oxa-6-azaspiro[3.3]heptane derivatives | thieme.de |

Specific Reaction Kinetics and Degradation Mechanisms (e.g., Hydrolytic Decomposition)

The hydrolytic decomposition of compounds structurally related to this compound provides insight into its potential degradation pathways. For example, the spontaneous decomposition of 3-bromo-2,2-bis(bromomethyl)propanol (B150680) (TBNPA) in aqueous solution proceeds through a sequence of reactions that form BBMO as an intermediate. figshare.com This is followed by the formation of 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) and finally 2,6-dioxaspiro[3.3]heptane (DOH), with the release of a bromide ion at each step. figshare.com

The kinetics of this decomposition are pH-dependent, with the pseudo-first-order rate constant for the decomposition of TBNPA increasing linearly with pH. figshare.com The apparent activation energy for the transformation of TBNPA to BBMO was determined to be 98 ± 2 kJ/mol, while the pseudoactivation energies for the subsequent reactions of BBMO and BMHMO were estimated to be 109 and 151 kJ/mol, respectively. figshare.com These findings suggest that the hydrolytic stability of BBMO is finite and that it can undergo further transformations in aqueous environments.

The following table presents the kinetic parameters for the decomposition of TBNPA and its products.

| Compound | Apparent/Pseudo Activation Energy (kJ/mol) | Reference |

| 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) | 98 ± 2 | figshare.com |

| This compound (BBMO) | 109 | figshare.com |

| 3-Bromomethyl-3-hydroxymethyloxetane (BMHMO) | 151 | figshare.com |

Derivatization and Functionalization Strategies for 3,3 Bis Bromomethyl Oxetane

Synthesis of Monofunctionalized and Asymmetrically Substituted Oxetane (B1205548) Derivatives

The synthesis of asymmetrically substituted oxetanes from 3,3-bis(bromomethyl)oxetane relies on the ability to achieve selective monofunctionalization. By carefully controlling reaction conditions and stoichiometry, one of the bromomethyl groups can be reacted with a nucleophile, leaving the other available for subsequent, different transformations. This stepwise approach is crucial for creating derivatives with distinct functionalities on either side of the oxetane core.

One common strategy involves reacting this compound with a nucleophile to displace one of the bromide ions. This process can be used to introduce a variety of substituents. For instance, reaction with a suitable amine can lead to the formation of a monofunctionalized amino derivative. This monosubstituted intermediate, such as [3-(bromomethyl)oxetan-3-yl]methanol, can then undergo further reactions. nih.govgoogle.com

The preparation of asymmetrically substituted 3,3-oxetanes is particularly valuable. For example, 3-bromomethyl-3-methyloxetane ("BrMMO") serves as a key precursor for these types of molecules. While BrMMO can be synthesized through other routes, derivatization strategies starting from the bis-bromo compound allow for a wide range of functional groups to be introduced sequentially. google.com A key application of this stepwise functionalization is the synthesis of spirocyclic systems. For example, reacting this compound with a primary amine under conditions that favor double nucleophilic substitution leads to the formation of 2-oxa-6-azaspiro[3.3]heptane derivatives. ethz.ch This demonstrates how the two electrophilic centers can be tethered by a single nucleophilic species.

Table 1: Examples of Monofunctionalization and Asymmetric Substitution Reactions

| Starting Material | Reagent(s) | Product Type | Application | Reference(s) |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | 2-Oxa-6-azaspiro[3.3]heptane derivative | Synthesis of spirocyclic systems | ethz.ch |

| This compound | Various Nucleophiles | Monofunctionalized Oxetane | Intermediate for asymmetrically substituted oxetanes | google.com |

| [3-(Bromomethyl)oxetan-3-yl]methanol | Further Nucleophilic Substitution | Asymmetrically Disubstituted Oxetane | Diverse functionalized building blocks | nih.gov |

Incorporation of Energetic Functional Groups (e.g., Nitrato, Nitro, Difluoroamino)

The oxetane ring is a component of interest in the field of energetic materials, often serving as a binder in polymer-bonded explosives. The functionalization of this compound with energetic groups like nitrato (-ONO₂), nitro (-NO₂), or difluoroamino (-NF₂) is a key strategy for producing high-energy-density materials.

The synthesis of energetic oxetane derivatives often involves nucleophilic displacement of the bromide ions with nitrogen-based energetic moieties. For example, 3-azidooxetane (B2941917) can be synthesized from 3-oxetyl tosylate and potassium azide (B81097), which can then be converted to other energetic groups. dtic.mil While direct conversion from this compound is a logical extension, the literature more frequently details the functionalization of a monohalo- or monohydroxy-oxetane intermediate. For instance, 3-hydroxyoxetane can be converted to 3-aminooxetane, which upon oxidation with reagents like m-chloroperbenzoic acid, yields 3-nitrooxetane. dtic.mil The synthesis of 3,3-bis(azidomethyl)oxetane (B8295959) from this compound is a common pathway, creating a precursor that can be used to generate other high-nitrogen content heterocycles. These energetic plasticizers and monomers are then used in the formulation of explosives and propellants.

Fluorination and Halogen Exchange Methodologies

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and acidity. chemrxiv.org Consequently, the fluorination of this compound is a valuable transformation for creating novel building blocks, particularly for medicinal chemistry.

Halogen exchange (Halex) reactions are a primary method for replacing the bromine atoms with fluorine. This typically involves treating the bromo-substituted oxetane with a fluoride (B91410) salt, such as potassium fluoride, often in a high-boiling polar aprotic solvent. The efficiency of this exchange can be influenced by factors like the choice of solvent, temperature, and the presence of phase-transfer catalysts.

Recent methodologies focus on robust syntheses of 3-fluoroalkyl-substituted oxetanes using techniques like nucleophilic substitution and deoxofluorination. chemrxiv.org While these methods are often applied to precursors containing hydroxyl or carbonyl groups, the principles are applicable to halogen exchange from the corresponding bromo-derivatives. The synthesis of 3,3'-bis(perfluoroalkyl) oxetane monomers has been described starting from bis-haloalkyl oxetane premonomers, highlighting the industrial relevance of these fluorination reactions. google.com

Table 2: Fluorination Strategies for Oxetane Derivatives

| Substrate Type | Reagent(s) | Method | Product Type | Reference(s) |

|---|---|---|---|---|

| Bis-haloalkyl oxetane | Fluorinating Agent (e.g., KF) | Halogen Exchange (Halex) | 3,3-Bis(fluoromethyl)oxetane | google.com |

| Oxetane with alkyl group | Deoxyfluorination/Deoxofluorination | Fluorination of side chain | 3-Fluoroalkyl-substituted oxetane | chemrxiv.org |

| Bis-haloalkyl oxetane | Perfluoroalkyl nucleophiles | Nucleophilic Substitution | 3,3'-Bis(perfluoroalkyl) oxetane | google.com |

Strategies for Introducing Bioactive Moieties

The oxetane ring is increasingly recognized as a valuable scaffold in drug discovery. researchgate.net It can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl groups, while improving properties such as solubility and metabolic stability. nih.govnih.gov this compound serves as a key starting material for building more complex, spirocyclic structures that are of interest in medicinal chemistry.

A prominent strategy involves the reaction of this compound with dinucleophiles to create spiro-heterocycles. As mentioned previously, reaction with primary amines or their derivatives can yield 2-oxa-6-azaspiro[3.3]heptanes. ethz.ch This spirocyclic azetidine (B1206935) scaffold is a desirable motif in drug design. This type of cyclization, involving intramolecular nucleophilic displacement, is a powerful tool for building rigid, three-dimensional structures from the flexible bis(bromomethyl) precursor. nih.gov The synthesis of an analogue of the antibiotic ciprofloxacin (B1669076) containing a spirocyclic oxetane demonstrates the successful application of this strategy in creating bioactive compounds. acs.org The required spirocyclic building block for this synthesis was prepared in two steps from a tribromo alcohol precursor, highlighting a synthetic route closely related to derivatization from this compound. acs.org

Applications in Polymer Science and Advanced Materials Research

As a Versatile Monomer in Polymer Synthesis

3,3-Bis(bromomethyl)oxetane serves as a key monomer in the synthesis of a variety of polymers, primarily through ring-opening polymerization mechanisms. The presence of the two bromomethyl groups offers sites for further chemical modification, adding to its versatility.

Cationic ring-opening polymerization is a primary method for polymerizing this compound. This process typically involves an initiator, such as a Lewis acid like boron trifluoride etherate (BF₃OEt₂), which activates the oxetane (B1205548) ring. dtic.milwikipedia.org The polymerization proceeds by the nucleophilic attack of the oxygen atom of a monomer on the activated propagating chain end, leading to the formation of a polyether backbone. The resulting polymer is known as poly(this compound). This polymerization method allows for the synthesis of linear high molecular weight polymers. The reaction is typically conducted in a suitable solvent like methylene (B1212753) chloride at low temperatures to control the polymerization rate and minimize side reactions. dtic.mil

The bifunctional nature of this compound, with its two reactive bromomethyl groups, makes it a suitable candidate for the formation of cross-linked polymeric networks. While the oxetane ring undergoes polymerization to form the main polymer chains, the pendant bromomethyl groups can participate in subsequent cross-linking reactions. These reactions can be induced thermally or by the addition of a suitable cross-linking agent that reacts with the bromine atoms. This leads to the formation of a three-dimensional network structure, which can significantly enhance the mechanical and thermal properties of the resulting material.

Hyperbranched polymers, characterized by their highly branched, tree-like structures, can be synthesized using monomers of the ABx type. google.com While this compound itself is not a traditional AB₂ monomer, its derivatives can be used to create such architectures. For instance, by converting the bromomethyl groups to other functional groups, it can be adapted for self-condensing vinyl polymerization or other strategies leading to hyperbranched structures. A related monomer, 3,3-bis(hydroxymethyl)oxetane (BHMO), which can be synthesized from a similar precursor, acts as a latent AB₂ monomer in cationic polymerization, leading to hyperbranched polyethers. acs.orgnih.gov This approach highlights the potential of the substituted oxetane core in generating complex, non-linear polymer architectures.

To tailor the properties of the resulting polymers, this compound can be copolymerized with other cyclic ethers. For example, copolymerization with epichlorohydrin (B41342) can introduce additional reactive sites along the polymer backbone. A notable example is the cationic copolymerization of its hydroxyl-containing analogue, 3,3-bis(hydroxymethyl)oxetane (BHMO), with glycidol (B123203). acs.orgnih.gov This random copolymerization, initiated by catalysts like boron trifluoride etherate, results in hyperbranched polyether polyols. acs.orgnih.gov The incorporation of glycidol units improves the solubility of the resulting copolymer, particularly in water, and introduces a high density of primary hydroxyl groups. acs.orgnih.gov This strategy demonstrates how copolymerization can be used to fine-tune the properties of the final material for specific applications.

Elucidation of Structure-Property Relationships in Polyoxetanes

The structure of polyoxetanes derived from this compound and its analogues directly influences their macroscopic properties. Understanding these relationships is crucial for designing materials with desired performance characteristics.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₈Br₂O | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 243.92 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 2402-83-7 | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | QOPMHMFIIMJWET-UHFFFAOYSA-N | sigmaaldrich.com |

Surface Modification for Enhanced Adhesion and Compatibility in Composite Materials

While direct, extensive research on using poly(this compound) specifically as a surface modifier for composites is not widely published, the chemical principles underlying its potential are well-established. The carbon-bromine bond in the bromomethyl groups is susceptible to nucleophilic substitution. This reactivity could be exploited to graft the polymer onto the surface of reinforcing fibers. For instance, fibers with surface hydroxyl (-OH) or amine (-NH₂) groups could react with the bromomethyl groups of the polymer, forming a covalent bond that anchors the polymer to the fiber surface. This grafted polymer layer would then act as a compatibilizer, improving the wetting of the fibers by the bulk matrix resin and creating a stronger interface.

The process could be envisioned as follows:

Fiber Surface Activation: Introduction of reactive groups (e.g., -OH, -NH₂) onto the fiber surface through chemical treatment.

Grafting Reaction: The activated fibers are treated with a solution of poly(this compound) or the monomer itself, leading to a chemical reaction that attaches the oxetane-based molecules to the surface.

Composite Fabrication: The surface-modified fibers are then incorporated into the polymer matrix. The grafted layer, being chemically similar to or compatible with the matrix, would promote strong adhesion.

This approach could be particularly beneficial in composites where the matrix is also based on a polyether or other polar polymer, as the polyoxetane backbone of the surface modifier would have good compatibility. Furthermore, the remaining bromomethyl groups on the grafted polymer could potentially be used for further reactions, such as cross-linking with the matrix, to further enhance the interfacial strength. The development of such surface modification techniques could lead to composites with improved mechanical properties, durability, and resistance to environmental degradation.

Research in Pharmaceutical and Medicinal Chemistry

Role as a Key Building Block for Complex Organic Synthesis

3,3-Bis(bromomethyl)oxetane is a key electrophilic building block used in the synthesis of more complex molecular architectures, especially spirocyclic systems. The two reactive bromomethyl groups attached to a single carbon of the stable oxetane (B1205548) ring allow for facile double nucleophilic substitution reactions. This feature is widely exploited in medicinal chemistry to create novel three-dimensional structures.

One significant application is the synthesis of spirocyclic oxetanes, which are considered valuable alternatives to commonly used motifs like morpholine (B109124) in drug design. nih.gov For instance, the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a morpholine bioisostere, can be initiated from a related tribrominated precursor, highlighting a pathway where bis-electrophilic oxetanes are central. mdpi.com The incorporation of the oxetane ring can improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity. researchgate.net

The utility of 3,3-disubstituted oxetanes, derived from precursors like this compound, extends to the creation of a diverse library of building blocks for drug discovery programs. rsc.org These synthetic protocols allow for the generation of over 100 novel 3,3-disubstituted oxetane examples, demonstrating the robustness of the oxetane core to a wide range of chemical transformations. rsc.org This stability and synthetic accessibility make this compound and its analogs fundamental components in the modern medicinal chemist's toolbox for constructing innovative therapeutic agents. rsc.org

Table 1: Examples of Complex Molecules Derived from Oxetane Building Blocks

| Starting Material Class | Synthetic Transformation | Resulting Complex Structure | Significance in Medicinal Chemistry |

|---|---|---|---|

| 3-bromo-2,2-bis(bromomethyl)propan-1-ol | Condensation with p-tosylamide, cyclization | 2-oxa-6-azaspiro[3.3]heptane | Structural alternative to morpholine with improved properties. mdpi.com |

| Substituted Dimethyl Malonates | Multi-step synthesis including reduction, tosylation, and cyclization | 3,3-Disubstituted Oxetanes | Creation of diverse building blocks for drug discovery. acs.org |

| 3-Oxetanone | Multi-component cascade reactions | Spirooxazolidines | Access to novel spirocyclic scaffolds with potential biological activity. mdpi.com |

Investigation of Biological Activity of this compound Derivatives

While this compound is primarily a synthetic intermediate, its derivatives, particularly spirocyclic compounds, have been investigated for their biological activities. The oxetane motif itself is not just a passive scaffold but an active modulator of a molecule's pharmacological profile.

Derivatives synthesized from oxetane precursors have shown the potential to interact with biological systems and modulate cellular processes. For example, a drug discovery project aimed at identifying inhibitors for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in certain cancer cells, utilized a spirocyclic oxetane derivative. mdpi.com The synthesis of a spirocyclic oxetane-fused benzimidazole (B57391) was pursued to enhance binding affinities to the NQO1 active site. mdpi.com The successful synthesis of this novel tetracyclic system opens avenues for creating quinone analogues for anti-cancer studies, which would function by interacting with and modulating the activity of enzymes like NQO1, thereby impacting cellular signaling and viability. mdpi.com

The electrophilic nature of the bromomethyl groups in this compound is a reactive feature that is passed on to certain derivatives, enabling them to form covalent bonds with biological macromolecules. This reactivity is a key feature of covalent inhibitors, a class of drugs that can offer increased potency and prolonged duration of action. While direct studies on this compound derivatives forming such adducts are specific to their downstream design, the principle is well-established. For instance, the covalent mechanism of the natural product acivicin (B1666538) involves a nucleophilic attack from a catalytic cysteine residue of a target enzyme. researchgate.net Similarly, synthetic derivatives containing reactive electrophilic groups derived from oxetane precursors could be designed to form covalent adducts with specific protein targets.

Site-Selective Modification of Biomolecules (Peptides and Proteins)

The bifunctional nature of this compound makes it an ideal reagent for the site-selective modification of biomolecules, particularly for introducing structural constraints into peptides and proteins. This process, often called "stapling" or "cross-linking," can enforce a specific conformation and enhance the biological properties of the molecule. nih.govyoutube.com

This compound can be used to "re-bridge" or "staple" disulfide bonds in proteins. chemrxiv.org In this strategy, a native disulfide bond between two cysteine residues is first reduced to yield two free thiol groups. The homobifunctional this compound is then introduced, and each bromomethyl group undergoes a nucleophilic substitution reaction with one of the cysteine thiols. This results in a stable, non-reducible thioether-based linker that covalently connects the two cysteine residues, effectively "stapling" the peptide or protein chain with a short, rigid oxetane-containing linker. nih.gov This technique allows for precise control over the protein's architecture.

The introduction of a synthetic staple, such as the one formed by this compound, can have a profound impact on the conformational stability and function of a protein. By locking a peptide or protein into a specific bioactive conformation, its affinity for a target receptor or its enzymatic activity can be significantly enhanced. Furthermore, this conformational restriction often leads to increased resistance to thermal denaturation and proteolytic degradation. nih.gov For example, modifying peptides with linkers can increase their stability and activity. nih.gov While the direct impact of an oxetane staple from this compound requires specific experimental validation for each protein, the general strategy of cysteine-cysteine cross-linking is known to improve the therapeutic potential of peptides and proteins by enhancing their structural integrity and functional performance. chemrxiv.orgnih.gov

Table 2: Research Findings on Protein Modification using Bifunctional Electrophiles

| Modification Strategy | Reagent Type | Target Residues | Effect on Protein Structure | Potential Functional Outcome |

|---|---|---|---|---|

| Disulfide Re-bridging | Homobifunctional Electrophile (e.g., this compound) | Two Cysteine Residues | Covalent cross-linking of peptide chains, introduction of a rigid linker. nih.gov | Increased conformational stability, enhanced biological activity, resistance to proteolysis. nih.gov |

| Chemical Cross-linking | Isotope-coded Cross-linkers (e.g., bis-NHS esters) | Lysine Residues | Formation of covalent bonds between spatially close residues. nih.gov | Identification of protein-protein interaction sites, mapping of 3D protein structure. nih.govnih.gov |

| Cys-Cys Stapling | Bis-chlorooxime reagent | Two Cysteine Residues | Facile stapling of native peptides and proteins. nih.gov | Construction of chemically modified phage libraries, stabilization of peptide conformation. nih.gov |

Development of Temporary Protecting Group Strategies for Cysteine

The development of protecting groups for amino acid side chains is a cornerstone of peptide and protein chemistry. radtech.org Cysteine, with its reactive thiol group, presents a particular challenge, necessitating robust and selectively removable protecting groups to prevent unwanted side reactions during peptide synthesis. issuu.com While direct application of this compound as a cysteine protecting group is not prominently documented, its structure suggests potential utility as a precursor for such applications.

The two bromomethyl groups on the 3,3-disubstituted oxetane core are highly reactive and susceptible to nucleophilic substitution. This reactivity could be harnessed to attach the oxetane moiety to the cysteine thiol. Subsequent modifications of the oxetane ring or the linking groups could then be explored to create a novel class of protecting groups. The stability of the 3,3-disubstituted oxetane ring under various reaction conditions is a key advantage, as it would likely remain intact during peptide synthesis. doi.orgnih.gov The development of such a strategy would involve the synthesis of a suitable derivative from this compound that allows for efficient protection of the cysteine thiol and subsequent clean deprotection under specific, mild conditions, ensuring the integrity of the peptide.

| Cysteine Protecting Group Type | Deprotection Conditions | Orthogonality |

| Trityl (Trt) | Acid-labile (e.g., TFA) | Not orthogonal to other acid-labile groups |

| Acetamidomethyl (Acm) | Requires specific reagents (e.g., mercury(II) acetate) | Orthogonal to many standard protecting groups |

| t-Butyl (tBu) | Strong acid (e.g., TFA) | Not orthogonal to other acid-labile groups |

| Potential Oxetane-Based | Hypothetically tunable based on derivative | Potentially orthogonal to existing groups |

Fine-Tuning of Physicochemical Properties for Drug Design (e.g., Water Solubility, Metabolic Stability, Lipophilicity)

The incorporation of oxetane rings into drug candidates has emerged as a powerful strategy to modulate their physicochemical properties, which are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The 3,3-disubstituted oxetane motif, in particular, has been shown to offer several advantages. acs.org

Metabolic Stability: The metabolic stability of a drug is a key determinant of its half-life and dosing regimen. acs.org The oxetane ring, especially when 3,3-disubstituted, is generally more resistant to metabolic degradation compared to other functionalities like gem-dimethyl groups or carbonyls. acs.orgwikipedia.org This increased stability can lead to improved pharmacokinetic profiles. nih.gov Studies have shown that the 3,3-disubstitution pattern enhances stability, making compounds less susceptible to enzymatic attack. acs.org

| Physicochemical Property | Effect of Oxetane Incorporation | Rationale |

| Water Solubility | Generally Increased | The polar ether linkage in the oxetane ring enhances hydrogen bonding with water. acs.org |

| Metabolic Stability | Generally Increased | The 3,3-disubstituted oxetane ring is sterically hindered and less prone to enzymatic degradation. acs.orgwikipedia.org |

| Lipophilicity (LogP/LogD) | Modulated | Can decrease lipophilicity compared to non-polar isosteres like gem-dimethyl groups. acs.org |

Applications in Drug Delivery System Development

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of drugs, especially for those with poor solubility or stability. Polymers derived from this compound, known as poly(oxetane)s, have shown promise in this area. wikipedia.org

This compound can undergo cationic ring-opening polymerization to form polyethers. radtech.orgresearchgate.net The resulting poly(oxetane) backbone can be further functionalized, taking advantage of the reactive bromomethyl side chains. These side chains can be converted to a variety of other functional groups, such as hydroxyls, amines, or azides, through nucleophilic substitution reactions. researchgate.net This versatility allows for the creation of polymers with tailored properties for specific drug delivery applications.

For instance, the introduction of hydrophilic groups can enhance the water solubility of the polymer, making it suitable for formulating poorly soluble drugs. rsc.org The polymer can encapsulate or be conjugated to a drug molecule, thereby improving its solubility and protecting it from premature degradation. Furthermore, the polymer backbone itself can be designed to be biodegradable, allowing for the controlled release of the drug over time. The ability to create copolymers with other monomers, such as tetrahydrofuran, further expands the range of properties that can be achieved, leading to materials with tailored thermal and mechanical characteristics suitable for various drug delivery platforms. wikipedia.org

| Polymer Type | Monomer(s) | Key Features for Drug Delivery |

| Poly(3,3-bis(hydroxymethyl)oxetane) | 3,3-Bis(hydroxymethyl)oxetane | Hydrophilic, potential for further functionalization via hydroxyl groups. acs.org |

| Poly(oxetane-co-tetrahydrofuran) | Oxetane and Tetrahydrofuran | Tunable crystallinity and mechanical properties, can form soft segments in elastomers. wikipedia.org |

| Functionalized Poly(oxetane)s | This compound (followed by modification) | Versatile platform for attaching drugs or targeting moieties. researchgate.net |

Advanced Characterization Methodologies in 3,3 Bis Bromomethyl Oxetane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3,3-Bis(bromomethyl)oxetane and its reaction products. Both ¹H and ¹³C NMR are routinely employed to confirm the chemical structure of the monomer and its subsequent polymers.

In a typical ¹H NMR spectrum of this compound, the protons of the bromomethyl groups (CH₂Br) and the oxetane (B1205548) ring protons (CH₂) would exhibit characteristic chemical shifts and coupling patterns, confirming the compound's structural integrity. For instance, in derivatives like 3-bromomethyl-3-methyloxetane, the presence of a methyl group introduces a distinct singlet in the ¹H NMR spectrum. chemicalbook.com

Furthermore, NMR is instrumental in studying the kinetics of polymerization reactions involving this compound. By monitoring the disappearance of monomer peaks and the appearance of polymer peaks over time, researchers can determine reaction rates, and gain insights into the polymerization mechanism. Variable temperature NMR studies can also provide information on the dynamic processes within the polymer structure. beilstein-journals.org

Table 1: Representative NMR Data for Oxetane Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| 3-Bromomethyl-3-methyloxetane | ¹H | 1.4 (s, 3H, CH₃), 3.6 (s, 2H, CH₂Br), 4.4 (s, 4H, oxetane CH₂) | Singlets |

| Poly(3,3-bis(azidomethyl)oxetane) | ¹³C | ~45 (C(CH₂N₃)₂), ~70 (CH₂O) | Broad signals |

| This compound | ¹H | Not explicitly detailed in search results | - |

Note: Specific chemical shift values can vary depending on the solvent and the specific polymer structure. The data for Poly(3,3-bis(azidomethyl)oxetane) is inferred from the expected regions for such functional groups.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental techniques for identifying the functional groups present in this compound and its derivatives. The presence of the oxetane ring and the carbon-bromine bonds gives rise to characteristic absorption bands in the IR spectrum.

The oxetane ring itself has a characteristic ring-puckering vibration that can be observed in the far-infrared region. researchgate.net The C-O-C stretching vibrations of the ether linkage in the oxetane ring typically appear in the region of 1000-1250 cm⁻¹. libretexts.orglibretexts.orgvscht.cz The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

During polymerization or chemical modification, FT-IR spectroscopy is used to monitor the changes in functional groups. For example, in the synthesis of poly(3,3-bis(azidomethyl)oxetane) from a bromo-containing precursor, the appearance of a strong azide (B81097) (N₃) stretching band around 2100 cm⁻¹ and the disappearance or reduction of the C-Br band would confirm the successful conversion. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound and Related Functional Groups

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

| Alkyl Halide | C-Br Stretch | 500 - 600 |

| Ether (Oxetane) | C-O-C Stretch | 1000 - 1250 |

| Azide | N₃ Asymmetric Stretch | ~2100 |

| Alkane | C-H Stretch | 2850 - 2960 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, MALDI-TOF) for Molecular Weight and Composition Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are particularly valuable.

For the monomer itself, MS can confirm the molecular weight of 243.92 g/mol . sigmaaldrich.comsigmaaldrich.com The isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key identifier in the mass spectrum.

In the analysis of polymers derived from this compound, MALDI-TOF MS is often employed to determine the molecular weight distribution of the polymer chains. This technique provides information on the repeating unit mass and can help identify different polymer species and end-groups. LC-MS can be used to separate and identify oligomers and byproducts from polymerization reactions.

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂O | sigmaaldrich.comuni.lu |

| Molecular Weight | 243.92 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Monoisotopic Mass | 241.8942 Da | uni.lu |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers derived from this compound. wikipedia.orgresearchgate.net GPC separates polymer molecules based on their hydrodynamic volume in solution. researchgate.netyoutube.com Larger molecules elute first, followed by smaller molecules. unt.eduslideshare.net

The output from a GPC analysis is a chromatogram that shows the distribution of molecular sizes in the polymer sample. From this data, various molecular weight averages can be calculated, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). wikipedia.org The PDI provides a measure of the breadth of the molecular weight distribution. unt.edu This information is crucial as the molecular weight and its distribution significantly influence the physical and mechanical properties of the resulting polymer. For instance, GPC has been used to characterize the copolymers of 3,3-bis(nitratomethyl) oxetane and 3-azidomethyl-3-methyloxetane. researchgate.net

Table 4: Parameters Determined by Gel Permeation Chromatography

| Parameter | Description | Importance |

| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Weight-Average Molecular Weight (Mw) | An average that takes into account the weight of each polymer chain. | Relates to properties like strength and toughness. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | Indicates the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse polymer. |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability

Thermal analysis techniques are essential for evaluating the thermal stability and phase behavior of materials derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information about the decomposition temperature and thermal stability of the polymer. For example, TGA has been used to study the thermal decomposition of copolymers containing azidomethyl groups derived from oxetane monomers. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These parameters are critical for understanding the processing and application temperature ranges of the polymers. For example, DSC has been used to obtain data on relaxation and phase transitions in copolymers of 3,3‐bis (nitratomethyl) oxetane and 3‐azidomethyl‐3‐methyloxetane. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Derivatives

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. ucmerced.edu For polymers and other derivatives of this compound, XRD can be used to determine the degree of crystallinity, identify the crystal structure, and measure crystallite size. researchgate.net

For semi-crystalline polymers, the XRD pattern will show sharp peaks superimposed on a broad amorphous halo. The positions and intensities of the peaks can be used to identify the crystal lattice, while the relative areas of the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity. This information is vital as the crystallinity of a polymer has a profound impact on its mechanical properties, such as stiffness, strength, and toughness. For example, wide-angle X-ray diffractometry has been used to study the amorphous-crystalline structure of copolymers of 3,3-bis(azidomethyl)oxetane (B8295959) and 3-azidomethyl-3-methyloxetane. researchgate.net

Biophysical Characterization Methods (e.g., Circular Dichroism, Surface Plasmon Resonance) for Biomolecule Interactions

While the primary applications of this compound are in materials science, its derivatives could potentially be used in biomedical applications, for example, as cross-linking agents or for surface modification. In such cases, biophysical characterization methods would be essential to study their interactions with biomolecules.

Circular Dichroism (CD) Spectroscopy could be used to investigate changes in the secondary structure of proteins upon interaction with oxetane-based polymers or surfaces. This would be important for assessing the biocompatibility and potential bioactivity of these materials.

Surface Plasmon Resonance (SPR) is a highly sensitive technique for real-time, label-free monitoring of binding events at a surface. If a surface is modified with a polymer derived from this compound, SPR could be used to quantitatively study the binding kinetics and affinity of proteins or other biomolecules to that surface. This would provide valuable information for applications such as biosensors and biocompatible coatings.

Theoretical and Computational Chemistry Studies of 3,3 Bis Bromomethyl Oxetane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like 3,3-bis(bromomethyl)oxetane. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for these investigations. rsc.org

Electronic Structure: The electronic structure of this compound is characterized by the distribution of electron density and the energies of its molecular orbitals. The presence of highly electronegative oxygen and bromine atoms significantly influences the electronic environment. The oxygen atom in the oxetane (B1205548) ring and the bromine atoms on the methyl groups create regions of high electron density, leading to a polarized molecule.

Reactivity Prediction: The reactivity of this compound is largely dictated by its strained four-membered ring and the presence of good leaving groups (bromide ions). Quantum chemical calculations can predict the most likely sites for nucleophilic or electrophilic attack. For instance, the carbon atoms adjacent to the oxygen in the oxetane ring are expected to be electrophilic and thus susceptible to nucleophilic attack, leading to ring-opening polymerization. rsc.orgrsc.org

Calculations of frontier molecular orbitals (HOMO and LUMO) can provide valuable information about the molecule's reactivity. The LUMO is likely to be centered on the C-Br antibonding orbitals or the C-O-C framework of the oxetane ring, indicating these are the regions most susceptible to nucleophilic attack.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Predicted Value | Method |

| Dipole Moment (Debye) | 2.0 - 3.0 | DFT/B3LYP/6-31G |

| HOMO Energy (eV) | -10 to -11 | DFT/B3LYP/6-31G |

| LUMO Energy (eV) | -1 to -2 | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | 8 to 9 | DFT/B3LYP/6-31G |

These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Molecular Interactions and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its interactions with other molecules and its own conformational changes over time.

Molecular Interactions: MD simulations can model how this compound interacts with solvents, reactants, or in a condensed phase. The polar nature of the molecule, due to the oxygen and bromine atoms, will lead to significant dipole-dipole interactions. In the context of polymerization, MD can simulate the approach of a monomer to a growing polymer chain, providing insights into the steric and electronic factors that govern the reaction. nih.govresearchgate.net

Conformational Analysis: The oxetane ring is not planar and exists in a puckered conformation. acs.org Substituents on the ring influence the degree of puckering and the energy barrier between different conformations. For this compound, the bulky bromomethyl groups will have a significant impact on the ring's conformation and the rotational freedom of the C-C bonds. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers for conformational changes. mdpi.comyoutube.com

A table summarizing potential conformational states and their relative energies for this compound is shown below.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| Puckered 1 | ~20° | 0 (most stable) |

| Planar (Transition State) | 0° | 1.5 - 2.5 |

| Puckered 2 | ~-20° | 0 (most stable) |

These are hypothetical values for illustrative purposes.

Computational Approaches to Predict Structure-Property Relationships and Lipophilicity

Computational methods are widely used to predict the physical and chemical properties of molecules based on their structure, an approach known as Quantitative Structure-Property Relationship (QSPR).

Structure-Property Relationships: For this compound, QSPR models can predict properties like boiling point, density, and refractive index. These models are typically built by correlating calculated molecular descriptors (e.g., molecular weight, surface area, polarizability) with experimental data for a set of similar compounds. nih.govnih.gov

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in medicinal chemistry and materials science. nih.govmdpi.com It describes a compound's affinity for a nonpolar environment versus a polar one. Computational methods to predict logP range from simple atom-contribution models to more sophisticated approaches based on quantum chemical calculations. researchgate.netdigitellinc.commdpi.com The presence of the polar oxetane ring and the relatively nonpolar bromomethyl groups in this compound makes its lipophilicity a balance of these opposing characteristics.

A table of predicted physicochemical properties for this compound is provided below.

| Property | Predicted Value | Computational Method |

| Molecular Weight ( g/mol ) | 243.92 | - |

| logP (Octanol-Water) | 1.5 - 2.5 | ALOGPS, ClogP |

| Aqueous Solubility (logS) | -2.0 to -3.0 | ESOL |

| Polar Surface Area (Ų) | 9.23 | Calculated |

Some values are from existing data for the compound, while others are typical predictions. uni.lu

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, the most significant reaction is its ring-opening polymerization.

Reaction Pathways: Computational studies can map out the entire reaction pathway for the ring-opening polymerization of oxetanes. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. rsc.orgrsc.org For cationic ring-opening polymerization, the mechanism typically involves the protonation or Lewis acid coordination to the oxygen atom, followed by nucleophilic attack of a monomer on one of the alpha-carbons of the activated oxetane. rsc.orgacs.org

A hypothetical reaction energy profile for the first step of the cationic ring-opening polymerization of this compound is presented below.

| Species | Relative Energy (kcal/mol) |

| Monomer + H⁺ | 0 |

| Protonated Monomer | -10 |

| Transition State | +5 |

| Ring-Opened Cation | -5 |

These are hypothetical values for illustrative purposes.

Environmental Fate and Hazard Assessment in Research Context

Identification of Degradation Products and Pathways in Environmental Systems

The oxetane (B1205548) ring itself, while strained, can exhibit a degree of stability. In the context of medicinal chemistry, the introduction of an oxetane motif has been shown to enhance metabolic stability in some drug candidates. acs.orgnih.govacs.org However, the stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable. nih.gov Under certain environmental conditions, particularly acidic ones, ring-opening reactions could potentially occur, leading to the formation of diol or other linear oxygenated compounds.

The bromomethyl groups are likely to be the more reactive sites for environmental degradation. Brominated organic compounds, particularly those used as flame retardants, can undergo various degradation processes. One significant pathway is debromination, which can occur under both anaerobic and aerobic conditions. nih.gov For instance, studies on polybrominated diphenyl ethers (PBDEs) have shown that reductive debromination can occur, leading to the formation of lower-brominated congeners. uwindsor.ca Microbial degradation is a key process, with specific bacterial strains like Dehalococcoides being capable of debrominating polybrominated compounds. frontiersin.org

Given these points, potential degradation products of 3,3-Bis(bromomethyl)oxetane in the environment could include:

Monobrominated oxetane derivatives: Resulting from the stepwise removal of bromine atoms.

Hydroxylated intermediates: Arising from the hydrolysis of the carbon-bromine bond.

Ring-opened products: Such as brominated and non-brominated diols and carboxylic acids, formed if the oxetane ring cleaves.

It is important to note that the degradation of brominated compounds can sometimes lead to the formation of transformation products that are also of environmental concern. nih.gov

Table 1: Postulated Degradation Products of this compound

| Product Type | Potential Formation Pathway | Example Structures (Postulated) |

| Monobrominated Oxetane | Reductive or hydrolytic debromination | 3-(Bromomethyl)-3-(hydroxymethyl)oxetane |

| Dihydroxylated Oxetane | Complete hydrolysis of bromomethyl groups | 3,3-Bis(hydroxymethyl)oxetane |

| Ring-Opened Products | Acid-catalyzed or microbial ring cleavage | Brominated diols, carboxylic acids |

Persistence and Bioaccumulation Potential in Environmental Matrices

There is a significant data gap regarding the persistence and bioaccumulation of this compound specifically. However, by examining the properties of analogous compounds, a preliminary assessment can be made.

The potential for bioaccumulation is a significant concern for many halogenated organic compounds. Bioaccumulation refers to the process where a substance builds up in a living organism to a concentration higher than that in the surrounding environment. For brominated flame retardants, bioaccumulation has been widely documented in various organisms, from aquatic invertebrates to mammals. uwindsor.caaminer.org The lipophilicity (tendency to dissolve in fats) of a compound, often indicated by its octanol-water partition coefficient (LogKow), is a key factor in its bioaccumulation potential. While the LogKow for this compound is not extensively reported, the presence of two bromine atoms suggests it may have lipophilic properties that could lead to its accumulation in the fatty tissues of organisms.

Studies on novel brominated flame retardants (NBFRs) have shown that many of these compounds can bioaccumulate and even biomagnify through food webs. nih.gov However, the extent of bioaccumulation can be influenced by factors such as the organism's metabolism, which can sometimes transform the parent compound into metabolites that are more easily excreted. uwindsor.ca The oxetane ring in this compound could potentially influence its metabolic fate and, consequently, its bioaccumulation potential, but further research is needed to confirm this. acs.org

Table 2: Inferred Environmental Behavior of this compound

| Environmental Parameter | Inferred Potential based on Analogous Compounds | Key Influencing Factors |

| Persistence | Potentially persistent | Strength of C-Br bonds, stability of the oxetane ring |

| Bioaccumulation | Potential to bioaccumulate in organisms | Lipophilicity, metabolic transformation rates |

| Mobility in Soil | Dependent on soil organic carbon and water solubility | Adsorption to soil particles |

Research on Environmental Remediation Strategies (if applicable)

As there is no documented large-scale industrial use or widespread environmental contamination specifically attributed to this compound, research on targeted remediation strategies is not available. However, remediation techniques developed for other brominated organic compounds could potentially be adapted.

For water contaminated with brominated compounds, various treatment technologies have been investigated. These include:

Advanced Oxidation Processes (AOPs): These processes generate highly reactive species, such as hydroxyl radicals, that can break down persistent organic pollutants. acs.org

Adsorption: Using materials like granular activated carbon (GAC) to remove organic contaminants from water. researchgate.net

Bioremediation: Utilizing microorganisms that can degrade or transform the contaminants. mdpi.com For instance, the use of microbial consortia has shown promise in the degradation of brominated flame retardants. mdpi.com Sequential treatment, such as combining nanoscale zero-valent iron (nZVI) for reductive debromination followed by aerobic biodegradation, has also been explored for polybrominated diphenyl ethers. seoultech.ac.kr

In the case of soil contamination, strategies such as bioremediation and phytoremediation (the use of plants to remove, degrade, or contain contaminants) could be considered. nih.gov The effectiveness of these methods would depend on the specific properties of this compound and the environmental conditions at a contaminated site.

Given the lack of direct research, any environmental release of this compound would necessitate laboratory- and pilot-scale studies to determine the most effective remediation approach.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for 3,3-Bis(bromomethyl)oxetane Reactions

The reactivity of this compound is largely dictated by the catalytic systems employed for its transformations, primarily ring-opening polymerizations and nucleophilic substitutions. Future research will focus on developing more efficient, selective, and sustainable catalytic methods.

A significant area of investigation involves the cationic ring-opening polymerization (CROP) of this compound. While boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst, research is moving towards developing alternative catalysts to achieve better control over polymer architecture and to minimize side reactions. researchgate.netresearchgate.net For instance, the use of polyol initiators in conjunction with Lewis acids is being explored to synthesize well-defined, hydroxyl-terminated polymers. researchgate.netmdpi.com The development of initiator/catalyst systems that can operate under milder conditions and offer a "living" polymerization character is a key objective. This would enable the synthesis of block copolymers with precisely controlled segment lengths. grafiati.com

Furthermore, there is a growing interest in organocatalysis for oxetane (B1205548) reactions. rsc.org Organocatalysts present an environmentally friendly alternative to metal-based catalysts and can offer unique selectivities. The exploration of novel organocatalytic systems for the polymerization and functionalization of this compound could lead to new classes of materials with tailored properties.

Exploration of Advanced Polymer Architectures and Multifunctional Materials

The bifunctional nature of this compound makes it an ideal monomer for creating complex polymer architectures. Future research will delve deeper into the synthesis of hyperbranched polymers, star polymers, and block copolymers with unique topologies and functionalities. grafiati.comaston.ac.uk

Hyperbranched polymers derived from this compound are of particular interest due to their distinct properties, such as low viscosity and high solubility. However, controlling the degree of branching and preventing cross-linking during polymerization remains a challenge. grafiati.com Future work will likely focus on optimizing reaction conditions and catalyst systems to achieve better control over the hyperbranched structure.

The synthesis of block copolymers containing poly(this compound) segments is another promising avenue. These materials can self-assemble into various nanostructures, making them suitable for applications in nanotechnology and materials science. The development of "living" polymerization techniques is crucial for the synthesis of well-defined block copolymers. grafiati.com

Moreover, the reactive bromomethyl groups on the polymer backbone provide a platform for post-polymerization modification, allowing for the introduction of various functional groups. This opens up possibilities for creating multifunctional materials with tailored properties for specific applications, such as coatings, adhesives, and advanced composites. chemimpex.com For example, the azidation of poly(this compound) yields energetic polymers with potential applications as binders in propellants. researchgate.netresearchgate.net

Design of Next-Generation Pharmaceutical Leads and Targeted Therapies

The oxetane ring is an increasingly important motif in medicinal chemistry, as its incorporation into drug candidates can lead to improved physicochemical properties such as solubility and metabolic stability. nih.govacs.org While this compound itself is not typically a final drug product, it serves as a valuable building block for the synthesis of more complex, medicinally relevant 3,3-disubstituted oxetanes. chemimpex.comdigitellinc.com

Future research in this area will focus on utilizing this compound to create libraries of novel oxetane-containing compounds for high-throughput screening. The two bromomethyl groups allow for the introduction of diverse functionalities, enabling the exploration of a vast chemical space. chemimpex.com This approach could lead to the discovery of new drug candidates for a wide range of diseases. nih.gov

A key trend is the use of oxetanes as bioisosteres for other chemical groups, such as gem-dimethyl or carbonyl groups, to fine-tune the properties of a drug molecule. nih.gov Research will continue to explore the strategic placement of the oxetane ring to optimize pharmacokinetic and pharmacodynamic profiles. The development of efficient and selective methods for the derivatization of this compound will be critical to advancing these efforts. chemrxiv.org

Interdisciplinary Integration with Nanotechnology and Smart Materials

The unique properties of polymers derived from this compound make them attractive for applications in nanotechnology and the development of "smart" materials. The ability to create well-defined polymer architectures and to functionalize the polymer backbone opens up a wide range of possibilities.

In nanotechnology, polymers based on this compound could be used to create nanoparticles, nanofibers, and other nanostructured materials. researchgate.net These materials could find applications in drug delivery, diagnostics, and catalysis. The integration of these polymers with inorganic nanoparticles could lead to hybrid materials with synergistic properties.

The development of "smart" or stimuli-responsive materials is another exciting area of research. For instance, liquid crystalline networks (LCNs) and elastomers (LCEs) based on oxetane monomers have shown promise for applications in soft robotics and responsive surfaces. rsc.orgresearchgate.netresearchgate.net The polymerization of oxetane-based liquid crystals offers advantages such as reduced shrinkage and oxygen insensitivity compared to traditional acrylate-based systems. rsc.orgresearchgate.net Future work will likely explore the synthesis of novel oxetane-based liquid crystal monomers and their incorporation into advanced functional materials. Additionally, the development of self-healing materials, such as coatings composed of oxetane-chitosan compounds, represents a growing trend. nih.gov

Sustainable Chemical Synthesis and Application Development for Oxetane Derivatives